molecular formula C8H7BrF2N4 B1373172 2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-(difluoromethyl)-1H-imidazole CAS No. 1178659-97-6

2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-(difluoromethyl)-1H-imidazole

Cat. No. B1373172
M. Wt: 277.07 g/mol
InChI Key: ZRNPHAWYKFIYBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-(difluoromethyl)-1H-imidazole” is a complex organic compound that contains an imidazole ring and a pyrazole ring, both of which are five-membered rings containing nitrogen . The compound also contains a bromine atom and a difluoromethyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving the formation of the imidazole and pyrazole rings . The bromine atom and difluoromethyl group would likely be added in subsequent steps .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole and pyrazole rings, along with the bromine atom and difluoromethyl group . The exact structure would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom and the difluoromethyl group . The bromine atom could potentially be replaced in a substitution reaction, while the difluoromethyl group could participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . For example, the presence of the bromine atom and difluoromethyl group could influence its polarity, solubility, and stability .

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Facile Synthesis and Antimicrobial Evaluation : A study by Punia et al. (2021) involved the synthesis of pyrazole-imidazole-triazole hybrids, which demonstrated significant antimicrobial activity, especially against A. niger, showcasing better potency than the reference drug Fluconazole (Punia et al., 2021).

Structural Studies and Synthesis Techniques

  • Structural Analysis of Azol-1-yl Derivatives : Research by Tretyakov et al. (2004) focused on the synthesis of azol-1-yl derivatives of nitronyl and imino nitroxides, contributing to a deeper understanding of the structural properties of similar compounds (Tretyakov et al., 2004).

Antifungal Activity Research

  • Antifungal Activity of Novel Compounds : Du et al. (2015) synthesized novel pyrazole derivatives and tested them for antifungal activity against several phytopathogenic fungi, finding some compounds to exhibit high antifungal activity (Du et al., 2015).

Heterocyclic Compound Synthesis

  • Development of Heterocyclic Compounds : Adnan et al. (2014) engaged in the synthesis of various heterocyclic compounds, including pyrazol and imidazole derivatives, which are critical in medicinal chemistry (Adnan et al., 2014).

Antibacterial and Antifungal Applications

  • Synthesis and Biological Evaluation : A study by Pundeer et al. (2013) involved synthesizing new compounds with antibacterial and antifungal activities, providing insights into the potential therapeutic applications of such compounds (Pundeer et al., 2013).

Safety And Hazards

As with any chemical compound, handling “2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-(difluoromethyl)-1H-imidazole” would require appropriate safety precautions . The specific hazards would depend on the properties of the compound .

properties

IUPAC Name

2-[(4-bromopyrazol-1-yl)methyl]-1-(difluoromethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2N4/c9-6-3-13-14(4-6)5-7-12-1-2-15(7)8(10)11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNPHAWYKFIYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)CN2C=C(C=N2)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-(difluoromethyl)-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-(difluoromethyl)-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-(difluoromethyl)-1H-imidazole
Reactant of Route 3
Reactant of Route 3
2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-(difluoromethyl)-1H-imidazole
Reactant of Route 4
2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-(difluoromethyl)-1H-imidazole
Reactant of Route 5
2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-(difluoromethyl)-1H-imidazole
Reactant of Route 6
2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-(difluoromethyl)-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.